Definitive Solid-State Structure of 2,4-Dimethyl-6-nitroaniline via X-ray Crystallography
The crystal structure of 2,4-Dimethyl-6-nitroaniline has been unequivocally determined, providing precise unit cell parameters and molecular conformation. In the crystal, two independent molecules are linked by N—H⋯O hydrogen bonds between the amino and nitro groups, and these molecules are not parallel but have a dihedral angle of 2.19° [1]. This level of structural detail is not universally available for all nitroaniline analogs, making this compound a well-characterized and reliable starting material for solid-state applications.
| Evidence Dimension | Crystal Structure (Unit Cell Parameters) |
|---|---|
| Target Compound Data | a = 6.997 Å, b = 14.919 Å, c = 15.907 Å, β = 101.176° [1] |
| Comparator Or Baseline | Class-level baseline: Nitroaniline derivatives without definitive published crystal structures. |
| Quantified Difference | Definitive crystal structure available vs. unavailable. |
| Conditions | Single crystal X-ray diffraction at 163 K; monoclinic crystal system, P 1 21/c 1 space group [1]. |
Why This Matters
Procurement of a compound with a published crystal structure ensures a high level of purity and identity verification, which is essential for research reproducibility and for understanding structure-property relationships in materials science.
- [1] Chen, H.-K. (2012). 2,4-Dimethyl-6-nitroaniline. Acta Crystallographica Section E, 68(5), o1392. https://doi.org/10.1107/S1600536812014547 View Source
